![molecular formula C28H26FN5O2S B2933814 1-{[(2-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034378-03-3](/img/structure/B2933814.png)
1-{[(2-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The 1,2,4-triazole moiety is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds is unique and has been shown to have significant effects on the process of discovering new structures for pharmaceutical applications .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing compounds can vary widely depending on the specific compound and its substituents .Scientific Research Applications
Enzyme Inhibition
Specifically, as carbonic anhydrase inhibitors and cholinesterase inhibitors, these compounds could be relevant in researching treatments for conditions like glaucoma or Alzheimer’s disease.
Each of these applications represents a unique field of scientific research where the compound could potentially make a significant impact. Further studies would be required to explore these applications in depth and understand the compound’s efficacy and safety profile .
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
Triazole compounds, in general, are known to have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of Action
Given the wide range of biological activities associated with triazole compounds, it could potentially have a variety of effects depending on the specific target it interacts with .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other biological molecules. Specific details would depend on the exact nature of the compound and its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfanyl]-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN5O2S/c1-17(2)30-25(35)20-12-13-22-24(14-20)34-27(33(26(22)36)15-19-10-8-18(3)9-11-19)31-32-28(34)37-16-21-6-4-5-7-23(21)29/h4-11,17,20,22,24,27,31H,12-16H2,1-3H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDQYPCMYCIIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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